REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[C:5]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]([CH2:17][CH3:18])=[CH:10][NH+:9]=1)([OH:7])=[O:6].C(Cl)Cl.[CH2:22](C(C)=O)[CH:23](C)C>>[CH2:17]([C:11]1[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:8]([C:5]([OH:7])=[O:6])=[N:9][CH:10]=1)[CH3:18].[CH2:17]([C:11]1[CH:10]=[N:9][C:8]2[C:13]([CH:12]=1)=[CH:14][CH:23]=[CH:22][C:5]=2[OH:7])[CH3:18] |f:0.1|
|
Name
|
nitrate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].C(=O)(O)C1=[NH+]C=C(C=C1C(=O)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with a 1:1 mixture of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methyl isobutyl ketone and dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC2=C(C=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[C:5]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]([CH2:17][CH3:18])=[CH:10][NH+:9]=1)([OH:7])=[O:6].C(Cl)Cl.[CH2:22](C(C)=O)[CH:23](C)C>>[CH2:17]([C:11]1[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:8]([C:5]([OH:7])=[O:6])=[N:9][CH:10]=1)[CH3:18].[CH2:17]([C:11]1[CH:10]=[N:9][C:8]2[C:13]([CH:12]=1)=[CH:14][CH:23]=[CH:22][C:5]=2[OH:7])[CH3:18] |f:0.1|
|
Name
|
nitrate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].C(=O)(O)C1=[NH+]C=C(C=C1C(=O)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with a 1:1 mixture of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methyl isobutyl ketone and dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC2=C(C=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |